molecular formula C22H29N3O5S2 B2894191 (Z)-ethyl 2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 683767-29-5

(Z)-ethyl 2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2894191
CAS RN: 683767-29-5
M. Wt: 479.61
InChI Key: YNIBWUPOZUNNAO-FCQUAONHSA-N
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Description

(Z)-ethyl 2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H29N3O5S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the synthesis of a wide range of heterocyclic compounds, including thiazole derivatives, which are important for various applications in chemical synthesis and drug development. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives demonstrates the versatility of thiazole-containing compounds. These derivatives were prepared through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives or cyanoacrylate derivatives in specific conditions (H. M. Mohamed, 2021).

Chemical Transformations and Reactivity

Another area of interest is the chemical reactivity and transformation of thiazole derivatives. Studies have explored how these compounds undergo various reactions to form new structures with potential applications. For example, the study on the reactivity of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with carbonyl compounds demonstrates the synthesis of ethyl 3-aryl-2-(methylthiocarbonylamino)acrylates through ring-opening isomerization, showcasing the synthetic utility of thiazole derivatives in creating compounds with diverse functionalities (C. Alvarez-Ibarra et al., 1989).

Photophysical Properties and Applications

The photophysical properties of ethyl 2-arylthiazole-5-carboxylates were studied, revealing their potential for applications in materials science, particularly in photodynamic therapy or as sensors. The synthesis and photophysical study of these compounds contribute to the understanding of their behavior under light exposure and their potential utility in developing new materials with specific light-absorbing or emitting properties (M. Amati et al., 2010).

properties

IUPAC Name

ethyl 2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-5-30-21(27)19-15(2)24(3)22(31-19)23-20(26)16-11-13-18(14-12-16)32(28,29)25(4)17-9-7-6-8-10-17/h11-14,17H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIBWUPOZUNNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

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